molecular formula C19H17N3O B4874964 N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B4874964
M. Wt: 303.4 g/mol
InChI Key: IFZPZAVTKDFZFY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various alkaloids

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the coupling of tryptamine with the carboxylic acid . This reaction is carried out under mild conditions and yields the desired amide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to tryptamine derivatives makes it useful in studying neurotransmitter pathways and receptor interactions.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to receptors and enzymes, influencing various biological pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and affecting mood, cognition, and behavior . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide can be compared to other indole derivatives such as:

    Tryptamine: A naturally occurring compound with similar structural features, involved in neurotransmitter pathways.

    Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation.

    Psilocybin: A psychedelic compound with an indole structure, known for

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(14-6-5-13-7-9-20-18(13)11-14)21-10-8-15-12-22-17-4-2-1-3-16(15)17/h1-7,9,11-12,20,22H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZPZAVTKDFZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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